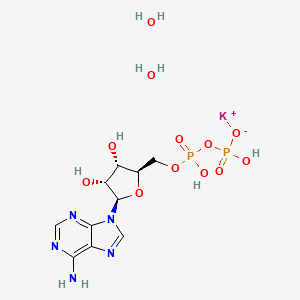
4-Amino-3,4-dimethylpentanoic acid hydrochloride
Overview
Description
4-Amino-3,4-dimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 . It has a molecular weight of 181.66 g/mol . The IUPAC name for this compound is ®-3-amino-4,4-dimethylpentanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 4-Amino-3,4-dimethylpentanoic acid hydrochloride is 1S/C7H15NO2.ClH/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 . The canonical SMILES structure is CC©©C©C(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.66 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound is 181.0869564 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications
1. Astrobiology and Prebiotic Chemistry
The study of amino acids in meteorites, such as the Murchison meteorite, provides insight into the asymmetric influence on organic chemical evolution before the origin of life. Gas chromatographic-mass spectral analyses of amino acids like 2-amino-2,3-dimethylpentanoic acid and its stereoisomers in these meteorites reveal an excess of the L enantiomer, which is significant for understanding prebiotic chemistry and astrobiology (Cronin & Pizzarello, 1997).
2. Synthesis and Structural Characterization
The synthesis of various structurally similar amino acids and their derivatives, like 2-amino-4,5-dimethylbenzoic acid, is important in organic chemistry. These compounds are characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR), contributing to our understanding of organic synthesis methods and structural analysis (Cheng Lin, 2013).
3. Pharmaceutical Intermediate Synthesis
The synthesis of compounds like 4-amino-1,3-dimethylpyrazole hydrochloride is crucial in the pharmaceutical industry. These compounds serve as starting materials for various pharmaceuticals and are synthesized through multi-step sequences, showcasing their importance in drug development and production (Graham, Brown, & Ford, 2010).
4. Peptide Research and Properties
In peptide research, amino acids like neopentylglycine (2-amino-4,4-dimethylpentanoic acid) are used to study the physical properties and conformation of peptides. These studies are important for understanding the role of noncoded amino acids with bulky side chains in biological systems (Pospíšek & Bláha, 1987).
5. Development of New Analytical Tools
The development of new unnatural amino acids based on solvatochromic fluorophores, like 4-N,N-dimethylamino-1,8-naphthalimide, is significant for studying protein-protein interactions. These amino acids have applications in biochemical and biophysical research due to their fluorescence properties and sensitivity to changes in the local solvent environment (Loving & Imperiali, 2008).
6. Polymer Science and Bioactivity
Amino acid derivatives, such as those synthesized from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, are used to modify polymers like poly vinyl alcohol/acrylic acid hydrogels. These modifications have potential applications in medical and antibacterial materials, showcasing the role of amino acid derivatives in enhancing the properties of polymers (Aly & El-Mohdy, 2015).
Safety And Hazards
properties
IUPAC Name |
4-amino-3,4-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(4-6(9)10)7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNURCGGQGMYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,4-dimethylpentanoic acid hydrochloride | |
CAS RN |
1401425-21-5 | |
| Record name | Pentanoic acid, 4-amino-3,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)



![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)

